molecular formula C18H15N5O2S B2914930 N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034600-96-7

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B2914930
CAS No.: 2034600-96-7
M. Wt: 365.41
InChI Key: ROHPUFJKARYJDE-UHFFFAOYSA-N
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Description

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide is a compound of interest due to its unique structure and potential applications. This compound consists of a thienopyrimidine core fused with a pyrazole ring and a benzamide moiety, which imparts distinct chemical properties and reactivity. It stands at the intersection of multiple fields, including medicinal chemistry, synthetic organic chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide typically involves multi-step organic reactions The core thienopyrimidine structure is often synthesized via the cyclization of a suitable thiophene derivative with an appropriate nitrile

Industrial Production Methods

Industrial production methods may include the optimization of the aforementioned synthetic routes on a larger scale, focusing on maximizing yield, purity, and cost-efficiency. Advanced techniques like flow chemistry, microwave-assisted synthesis, and continuous processing might be employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes a variety of chemical reactions including:

  • Oxidation: : Formation of oxidized derivatives, often using reagents like hydrogen peroxide or manganese dioxide.

  • Reduction: : Conversion to reduced forms, typically using agents such as lithium aluminum hydride.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, modifying the aromatic rings or the functional groups attached.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Catalysts: : Palladium on carbon for hydrogenation reactions.

  • Solvents: : Dimethyl sulfoxide, methanol, and acetonitrile.

Major Products

The major products from these reactions can include various functionalized derivatives of the parent compound, which might display enhanced or altered chemical and physical properties.

Scientific Research Applications

This compound finds applications in diverse scientific domains:

Chemistry

In chemistry, it serves as a building block for synthesizing complex organic molecules, aiding in the exploration of new chemical reactions and pathways.

Biology

In biology, it can be used as a molecular probe to study biological processes or as a potential lead compound in the development of new drugs.

Medicine

In medicine, due to its structure, it may possess pharmacological activity, making it a candidate for drug development against various diseases.

Industry

In industry, it could be used in material science for the development of novel materials with specific properties, such as advanced polymers or electronic materials.

Mechanism of Action

The exact mechanism of action depends on the context of its use. Generally, the compound may interact with specific molecular targets in biological systems, such as enzymes or receptors, modulating their activity. This interaction might involve binding to active sites, altering protein conformation, or influencing signal transduction pathways.

Comparison with Similar Compounds

Comparing N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide with similar compounds:

  • This compound: stands out due to its thienopyrimidine-pyrazole-benzamide structure.

  • Similar Compounds

    • N-(2-thienylmethyl)benzamide: : Lacks the pyrazole ring.

    • 3-(1H-pyrazol-1-yl)benzamide: : Lacks the thienopyrimidine core.

    • N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide: : Acetamide moiety instead of pyrazole.

Hope this detailed article helps in providing a comprehensive understanding of this fascinating compound!

Properties

IUPAC Name

N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c24-16(13-3-1-4-14(11-13)23-8-2-6-21-23)19-7-9-22-12-20-17-15(18(22)25)5-10-26-17/h1-6,8,10-12H,7,9H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHPUFJKARYJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCCN3C=NC4=C(C3=O)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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